Potassium hexachloroplatinate(IV)

Overview

Description

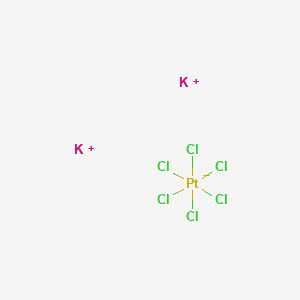

Potassium hexachloroplatinate(IV) is an inorganic compound with the chemical formula K₂PtCl₆. It appears as a yellow to orange solid and is known for its comparatively low solubility in water. The compound features the hexachloroplatinate(IV) dianion, which has an octahedral coordination geometry. Historically, it has been used in gravimetric analysis for the determination of potassium and as an intermediate in the recovery of platinum from waste materials .

Mechanism of Action

Target of Action

Potassium hexachloroplatinate(IV) is an inorganic compound that primarily targets the biochemical pathways involved in the synthesis of platinum-based compounds . It is commonly used as a platinum (Pt) precursor for the preparation of platinum-based compounds .

Mode of Action

The mode of action of Potassium hexachloroplatinate(IV) involves its interaction with various biochemical targets. The compound features the hexachloroplatinate(IV) dianion, which has octahedral coordination geometry . This structure allows it to interact with its targets and induce changes. For instance, it can be converted to a variety of quaternary ammonium and related lipophilic salts through salt metathesis reactions .

Biochemical Pathways

Potassium hexachloroplatinate(IV) affects several biochemical pathways. It is used in the synthesis of various platinum-based compounds, such as the tetrabutylammonium salt (NBu 4) 2 PtCl 6, which has been investigated as a catalyst . It also reacts with aqueous ammonia to give chloropentammineplatinum chloride . These reactions indicate that Potassium hexachloroplatinate(IV) plays a significant role in the biochemical pathways related to platinum compound synthesis.

Pharmacokinetics

It is known that the compound is comparatively insoluble, with a solubility in water of 089 g/100ml at 25 °C . This property may impact its bioavailability and distribution within the body.

Result of Action

The primary result of Potassium hexachloroplatinate(IV)'s action is the synthesis of various platinum-based compounds. For example, it can be used to synthesize a K 2 PtCl 6 -PEG/SiO 2 complex catalytic system for vapor-phase hydrosilylation reaction . It can also be used in the preparation of platinum colloids by its reduction in an aqueous solution .

Action Environment

The action of Potassium hexachloroplatinate(IV) can be influenced by environmental factors. For instance, its solubility can be affected by the temperature and the pH of the environment . Additionally, the compound decomposes at a melting point of 250 °C , which could limit its stability and efficacy under certain conditions.

Biochemical Analysis

Biochemical Properties

Potassium hexachloroplatinate(IV) is commonly used as a platinum (Pt) precursor for the preparation of platinum-based compounds . It can be used to synthesize compounds such as chloropentaammineplatinum(IV), platinum triselenide, trans-dichloro(ethylenediamine-N,N′-di-3-propanoato)platinum(IV) and tetrachloro(O,O-dialkyl-ethylenediamine-N,N′-di-3-propanoato)platinum(IV) complexes

Cellular Effects

The cellular effects of Potassium hexachloroplatinate(IV) are not well studied. It is known that dust containing potassium hexachloroplatinate can be highly allergenic . Symptoms range from irritation of skin and mucous membranes to life-threatening attacks of asthma .

Molecular Mechanism

It is known that all platinum ions taken up by the cells are reduced to divalent form

Temporal Effects in Laboratory Settings

It is known that the compound decomposes at 250 °C

Dosage Effects in Animal Models

The effects of Potassium hexachloroplatinate(IV) at different dosages in animal models are not well studied. The LD50 in rats is 195 mg/kg , indicating that it is toxic if swallowed

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hexachloroplatinate(IV) is typically synthesized by reacting hexachloroplatinic acid with potassium chloride. The reaction is carried out in an aqueous medium, and the product precipitates out as a solid due to its low solubility in water:

H2PtCl6+2KCl→K2PtCl6+2HCl

Industrial Production Methods: In industrial settings, potassium hexachloroplatinate(IV) is produced as part of the platinum refining process. Platinum-containing ores are first dissolved in aqua regia to form hexachloroplatinic acid, which is then reacted with potassium chloride to precipitate potassium hexachloroplatinate(IV). This method ensures the efficient recovery of platinum from various sources .

Types of Reactions:

- Potassium hexachloroplatinate(IV) can be reduced to potassium tetrachloroplatinate(II) using hydrazine dihydrochloride:

Reduction: K2PtCl6+N2H4⋅2HCl→K2PtCl4+2HCl+N2+2H2O

It reacts with aqueous ammonia to form chloropentammineplatinum chloride:Substitution: K2PtCl6+5NH3→[PtCl(NH3)5]Cl3+2KCl

Common Reagents and Conditions:

Hydrazine dihydrochloride: for reduction reactions.

Aqueous ammonia: for substitution reactions.

Major Products:

Potassium tetrachloroplatinate(II): from reduction.

Chloropentammineplatinum chloride: from substitution.

Scientific Research Applications

Potassium hexachloroplatinate(IV) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various platinum-based compounds and catalysts.

Medicine: While not directly used in medicine, its derivatives and related compounds are investigated for their potential in cancer treatment due to their ability to interact with DNA.

Industry: It is employed in the determination of potassium by gravimetric analysis and in the preparation of other platinum compounds used in catalysis and photography

Comparison with Similar Compounds

- Potassium tetrachloroplatinate(II) (K₂PtCl₄)

- Ammonium hexachloroplatinate(IV) ((NH₄)₂PtCl₆)

Comparison:

- Potassium hexachloroplatinate(IV) is unique due to its higher oxidation state (IV) compared to potassium tetrachloroplatinate(II), which is in the +2 oxidation state. This difference in oxidation state affects their reactivity and the types of reactions they undergo.

- Ammonium hexachloroplatinate(IV) is similar in structure but uses ammonium ions instead of potassium ions. This can influence its solubility and reactivity in different chemical environments .

Biological Activity

Potassium hexachloroplatinate(IV) (K₂PtCl₆) is a platinum coordination compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and environmental science. This article reviews the mechanisms of uptake, accumulation, and potential applications of this compound based on recent research findings.

Potassium hexachloroplatinate(IV) is a yellow crystalline powder with a molecular weight of 486.01 g/mol. It is soluble in hot water and slightly soluble in cold water, but practically insoluble in alcohol . The solubility characteristics are important for its biological interactions, as they influence how the compound can be absorbed by biological systems.

Mechanisms of Uptake and Accumulation

Recent studies have focused on the uptake mechanisms of hexachloroplatinate(IV) in various biological systems, particularly unicellular algae. For instance, a study involving Pseudococcomyxa simplex demonstrated that the compound's uptake was significantly affected by environmental conditions such as light exposure. Under light conditions, algal cells accumulated up to 14,360 ppm of platinum after 72 hours, compared to lower concentrations in shaded conditions .

Table 1: Platinum Accumulation in Algal Samples

| Sample Type | Light Condition | Platinum Accumulation (ppm) |

|---|---|---|

| In vivo | Shading | 1500 |

| In vivo | Lighting | 2870 |

| Protoplast | Shading | 4820 |

| Protoplast | Lighting | 5230 |

| Lyophilized | Shading | 8600 |

| Lyophilized | Lighting | 14,360 |

This data indicates that the removal of cell walls (as in protoplasts) enhances platinum accumulation significantly, suggesting that cellular barriers play a critical role in metal uptake.

Biological Implications

The reduction of hexachloroplatinate(IV) to divalent platinum ions upon uptake has implications for both toxicity and potential therapeutic applications. The reduced form may exhibit different biological activities compared to its hexachlorinated counterpart. For example, the bioactivity of platinum nanoparticles synthesized from potassium hexachloroplatinate(IV) has been explored, revealing their potential use in drug delivery systems due to their unique surface properties and interactions with biological membranes .

Case Study: Neurotransmitter Activity

In an electrochemical study, potassium hexachloroplatinate(IV) was utilized to monitor neurotransmitter activity. The findings indicated that this compound could influence neuronal signaling pathways, suggesting its utility in neurobiological research .

Environmental Applications

The ability of potassium hexachloroplatinate(IV) to interact with algal cells also opens avenues for its use in bioremediation and metal recovery processes. Its solubility can be enhanced through ion exchange mechanisms when used in conjunction with sodium chloride solutions, making it more effective for extraction purposes .

Properties

IUPAC Name |

dipotassium;hexachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAIVKJGTXERIM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926861 | |

| Record name | Platinate(2-), hexachloro-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow or yellow solid; Slightly soluble in cold water; Soluble in hot water; [Merck Index] Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hexachloroplatinate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16921-30-5 | |

| Record name | Potassium hexachloroplatinate(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinate(2-), hexachloro-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium hexachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.